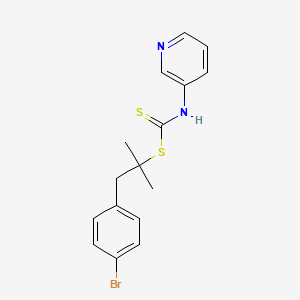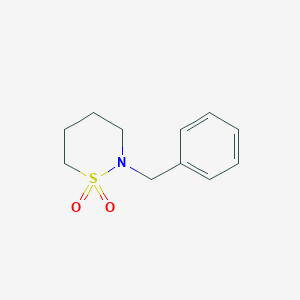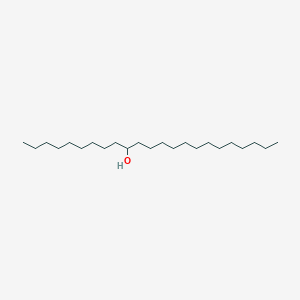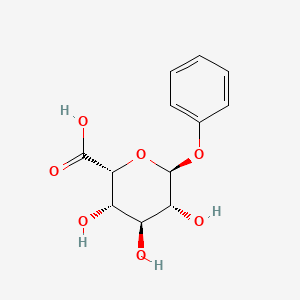
2-Bromo-1,3-dimethyl-1,3,2-diazaborolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1,3-dimethyl-1,3,2-diazaborolidine is a chemical compound with the molecular formula C4H10BBrN2 It is a member of the diazaborolidine family, which are heterocyclic compounds containing boron and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-dimethyl-1,3,2-diazaborolidine typically involves the reaction of 1,3-dimethyl-1,3,2-diazaborolidine with a brominating agent. One common method is the reaction with bromine (Br2) in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures. The reaction proceeds as follows:
C4H10BN2+Br2→C4H10BBrN2+HBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1,3-dimethyl-1,3,2-diazaborolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the boron atom can be oxidized or reduced.
Coupling Reactions: It can be used in coupling reactions to form larger molecules, particularly in the synthesis of complex organic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 2-azido-1,3-dimethyl-1,3,2-diazaborolidine, while oxidation with hydrogen peroxide could produce a boronic acid derivative.
Applications De Recherche Scientifique
2-Bromo-1,3-dimethyl-1,3,2-diazaborolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds. Its unique structure makes it valuable in the study of boron chemistry.
Biology: The compound can be used in the development of boron-based drugs and as a probe in biological systems to study boron interactions.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials, such as boron-containing polymers and luminescent materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1,3-dimethyl-1,3,2-diazaborolidine involves its ability to interact with various molecular targets through its boron and nitrogen atoms. The boron atom can form stable complexes with electron-rich species, while the nitrogen atoms can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in both chemical and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-1,3,2-diazaborolidine: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Chloro-1,3-dimethyl-1,3,2-diazaborolidine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1,3,2-Benzodiazaborole: Contains a benzene ring fused to the diazaborolidine ring, resulting in different electronic properties and applications.
Uniqueness
2-Bromo-1,3-dimethyl-1,3,2-diazaborolidine is unique due to the presence of the bromine atom, which enhances its reactivity and makes it a valuable intermediate in organic synthesis
Propriétés
Numéro CAS |
29162-84-3 |
|---|---|
Formule moléculaire |
C4H10BBrN2 |
Poids moléculaire |
176.85 g/mol |
Nom IUPAC |
2-bromo-1,3-dimethyl-1,3,2-diazaborolidine |
InChI |
InChI=1S/C4H10BBrN2/c1-7-3-4-8(2)5(7)6/h3-4H2,1-2H3 |
Clé InChI |
KPTDFSLAGDNTAO-UHFFFAOYSA-N |
SMILES canonique |
B1(N(CCN1C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-4-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]aniline](/img/structure/B14680506.png)


![(E)-Bis[1-(4-methylphenyl)ethyl]diazene](/img/structure/B14680529.png)


![2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate](/img/structure/B14680559.png)







